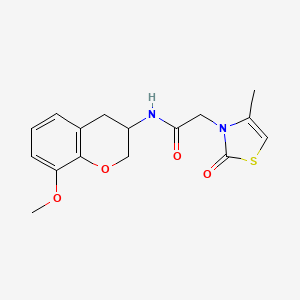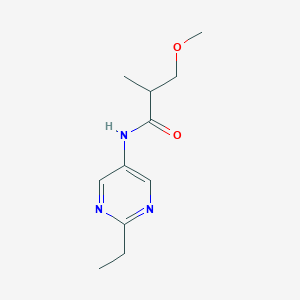![molecular formula C10H15N7 B7054797 6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7054797.png)
6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with triazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazine ring, leading to partially or fully reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution on the triazine ring can introduce various substituents, leading to a diverse array of derivatives.
Scientific Research Applications
6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities, while the triazine ring can interact with nucleic acids and proteins, disrupting their normal functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties but lacking the imidazole ring.
2-Propylimidazole: Contains the imidazole ring but lacks the triazine moiety.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures, with distinct biological activities.
Uniqueness
6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to the combination of imidazole and triazine rings in a single molecule. This dual functionality allows for diverse chemical reactivity and a broad range of applications, distinguishing it from simpler analogs and hybrid molecules.
Properties
IUPAC Name |
6-[(2-propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c1-2-3-8-13-4-5-17(8)6-7-14-9(11)16-10(12)15-7/h4-5H,2-3,6H2,1H3,(H4,11,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBGLQKNWZVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B7054716.png)


![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B7054750.png)


![1-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-4-(2-methyl-1,3-thiazol-4-yl)butan-1-one](/img/structure/B7054777.png)
![(2-Chloro-6-fluorophenyl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7054786.png)
![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B7054792.png)
![(3-Ethyltriazol-4-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7054804.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7054806.png)
![1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7054812.png)
![3-Cyclopropyl-5-[4-(4,5-dimethylthiophen-2-yl)sulfonyl-1-methylpiperazin-2-yl]-1,2,4-oxadiazole](/img/structure/B7054816.png)
![5-[4-(5-Tert-butylthiophen-2-yl)sulfonyl-1-methylpiperazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7054823.png)
